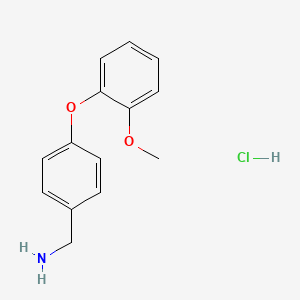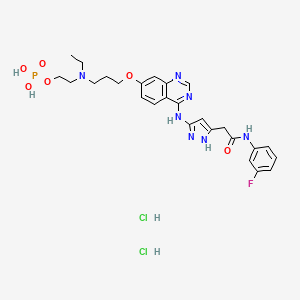
4-(2-Methoxyphenoxy)benzylamine hydrochloride
Descripción general
Descripción
“4-(2-Methoxyphenoxy)benzylamine hydrochloride” is a chemical compound with the molecular formula C14H15NO2·HCl . It has a molecular weight of 265.74 .
Molecular Structure Analysis
The molecular structure of “4-(2-Methoxyphenoxy)benzylamine hydrochloride” consists of a benzylamine group attached to a methoxyphenoxy group .Chemical Reactions Analysis
“2-(4-methoxyphenoxy)benzylamine HCl” has been used as an inhibitor in the prevention of carbon steel corrosion in an acidic medium . The inhibitor concentrations ranged from 50-250 ppm at temperatures ranging from 40-60°C .Physical And Chemical Properties Analysis
“4-(2-Methoxyphenoxy)benzylamine hydrochloride” has a molecular weight of 265.74 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 4 .Aplicaciones Científicas De Investigación
Scientific Field: Chemistry, specifically Corrosion Science
Methods of Application or Experimental Procedures: The methods used in this research were weight loss and hydrogen gas evolution methods . The inhibitor concentrations ranged from 50-250 ppm at temperatures ranging from 40-60 °C .
Results or Outcomes: The presence of the amine molecules, as well as the oxygen and nitrogen atoms that are important in the adsorption methods, enhanced the efficiency of inhibition when the inhibitor concentration and temperature were increased . The results showed that at a temperature of 40 °C and an inhibitor concentration of 250 ppm, the inhibition efficiency was good, and as the temperature increased, the efficiency decreased . Adsorption activation, enthalpy, entropy, and free energy all showed positive findings, with rising activation and enthalpy energy and decreasing entropy energy, suggesting effective adsorption to the inhibitor .
Safety And Hazards
“4-(2-Methoxyphenoxy)benzylamine hydrochloride” may cause serious eye irritation and may cause respiratory irritation . It contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants . It is likely to be mobile in the environment due to its water solubility .
Propiedades
IUPAC Name |
[4-(2-methoxyphenoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2.ClH/c1-16-13-4-2-3-5-14(13)17-12-8-6-11(10-15)7-9-12;/h2-9H,10,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVPTQJKRPUICR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590036 | |
| Record name | 1-[4-(2-Methoxyphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenoxy)benzylamine hydrochloride | |
CAS RN |
1169974-82-6 | |
| Record name | 1-[4-(2-Methoxyphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanol](/img/structure/B1628235.png)
![1-[(2-Methylpropyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1628236.png)


![tert-Butyl [2-amino-2-(2-nitrophenyl)ethyl]carbamate](/img/structure/B1628243.png)
